4-Chloroquinazoline-6-carboxylic acid
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Overview
Description
4-Chloroquinazoline-6-carboxylic acid is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds characterized by a fused benzene and pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinazoline-6-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 4-hydroxyquinazoline with thionyl chloride in a suitable solvent . This reaction proceeds under controlled conditions to yield the desired chlorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and scalable reaction setups. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its functional groups and oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols are commonly used under basic or acidic conditions to facilitate substitution reactions.
Oxidizing Agents: Potassium permanganate and other oxidizing agents can be employed to oxidize the compound under controlled conditions.
Major Products Formed:
Substituted Quinazolines: Products formed from nucleophilic substitution reactions include various substituted quinazoline derivatives with potential biological activities.
Oxidized Derivatives: Oxidation reactions yield quinazoline derivatives with altered functional groups, useful in further synthetic applications.
Scientific Research Applications
4-Chloroquinazoline-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and other therapeutic compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the development of new drugs.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-chloroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and other critical biological processes.
Comparison with Similar Compounds
4-Chloroquinazoline-6-carboxylic acid can be compared with other quinazoline derivatives:
Similar Compounds: Examples include 4-chloroquinazoline, 4-oxoquinazoline, and 4-anilinoquinazoline.
Properties
Molecular Formula |
C9H5ClN2O2 |
---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
4-chloroquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-6-3-5(9(13)14)1-2-7(6)11-4-12-8/h1-4H,(H,13,14) |
InChI Key |
WNRDOWNTGKEPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NC=N2)Cl |
Origin of Product |
United States |
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